4-Fluoroindoline hydrochloride
Overview
Description
4-Fluoroindoline hydrochloride is a fluorinated indole derivative with the molecular formula C8H9ClFN.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroindoline hydrochloride typically involves the fluorination of indoline derivatives. One common method is the reaction of 4-fluoroaniline with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, yielding 4-Fluoroindoline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroindoline hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluoroindoline-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-fluoroindoline, which can further undergo hydrogenation to produce 4-fluoroindoline derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: 4-Fluoroindoline-2,3-dione.
Reduction: 4-Fluoroindoline derivatives.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
4-Fluoroindoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoroindoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the selective inhibition of endoplasmic reticulum kinase (PERK), which plays a crucial role in the unfolded protein response pathway. This inhibition leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of 4-Fluoroindoline hydrochloride, known for its use in dye and pigment production.
4-Fluoroindole: Another fluorinated indole derivative with applications in medicinal chemistry and organic synthesis.
Uniqueness: this compound stands out due to its unique combination of a fluorine atom and an indoline structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAOQJCQVVMLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671990 | |
Record name | 4-Fluoro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210147-74-2 | |
Record name | 4-Fluoro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2,3-dihydro-1H-indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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